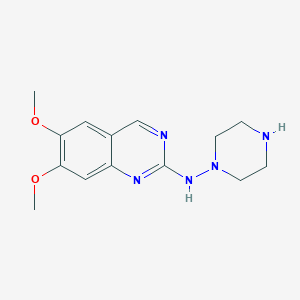
6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is a chemical compound with the molecular formula C14H19N5O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3).
Reaction Steps: The 6,7-dimethoxyquinazoline is reacted with piperazine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-tumor activity.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline: Another quinazoline derivative with similar structural features but different biological activities.
4,6,7-Substituted Quinazoline Derivatives: These compounds have substitutions at different positions on the quinazoline ring and exhibit varying degrees of anti-tumor activity.
Uniqueness
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .
特性
分子式 |
C14H19N5O2 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18) |
InChIキー |
VYOFIWXUHWOWQO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















